N-(Piperidin-4-yl)-1-tosyl-1H-benzo[d]imidazol-2-amine hydrochloride

NOD1 inhibitor Chemical probe Medicinal chemistry

N-(Piperidin-4-yl)-1-tosyl-1H-benzo[d]imidazol-2-amine hydrochloride (CAS 1185309-92-5) is a synthetic small molecule belonging to the N-tosyl-2-aminobenzimidazole class. Its core scaffold is directly derived from the known NOD1 inhibitor Nodinitib-1 (ML130, CAS 799264-47-4), differentiated by the addition of an N-(piperidin-4-yl) substituent at the 2-amine position.

Molecular Formula C19H23ClN4O2S
Molecular Weight 406.9 g/mol
CAS No. 1185309-92-5
Cat. No. B1418804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Piperidin-4-yl)-1-tosyl-1H-benzo[d]imidazol-2-amine hydrochloride
CAS1185309-92-5
Molecular FormulaC19H23ClN4O2S
Molecular Weight406.9 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2NC4CCNCC4.Cl
InChIInChI=1S/C19H22N4O2S.ClH/c1-14-6-8-16(9-7-14)26(24,25)23-18-5-3-2-4-17(18)22-19(23)21-15-10-12-20-13-11-15;/h2-9,15,20H,10-13H2,1H3,(H,21,22);1H
InChIKeyVLPSCXLNJWTHIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Piperidin-4-yl)-1-tosyl-1H-benzo[d]imidazol-2-amine hydrochloride (CAS 1185309-92-5): A Structurally Distinct 2-Aminobenzimidazole Research Tool


N-(Piperidin-4-yl)-1-tosyl-1H-benzo[d]imidazol-2-amine hydrochloride (CAS 1185309-92-5) is a synthetic small molecule belonging to the N-tosyl-2-aminobenzimidazole class [1]. Its core scaffold is directly derived from the known NOD1 inhibitor Nodinitib-1 (ML130, CAS 799264-47-4), differentiated by the addition of an N-(piperidin-4-yl) substituent at the 2-amine position [2]. This compound exists as a hydrochloride salt, a formulation strategy specifically leveraged to enhance aqueous solubility compared to its free-base counterparts, making it suitable for in vitro assays requiring aqueous media . It is commercially supplied for research purposes at purities typically ≥98% .

Why N-(Piperidin-4-yl)-1-tosyl-1H-benzo[d]imidazol-2-amine hydrochloride Cannot Be Replaced by the Parent Scaffold Nodinitib-1


Direct substitution of N-(Piperidin-4-yl)-1-tosyl-1H-benzo[d]imidazol-2-amine hydrochloride (MW 406.93 g/mol) with its parent compound Nodinitib-1 (MW 287.34 g/mol) is not scientifically equivalent. The strategic addition of the piperidin-4-yl group at the 2-amine position creates a secondary amine handle with a distinct pKa profile (estimated ~9.5 for the piperidine nitrogen), converting a primary amine into a more sterically hindered secondary amine [1]. This specific modification is known within the broader 2-aminobenzimidazole class to alter NOD1 selectivity profiles—Nodinitib-1 exhibits 36-fold selectivity for NOD1 over NOD2 —and can significantly impact cellular permeability and efflux pump recognition compared to the unsubstituted parent [1]. For structure-activity relationship (SAR) studies or chemical probe development, using the parent compound would yield structurally divergent results, as the piperidinyl substituent is a design element frequently exploited in patents for MCH receptor antagonists and kinase inhibitors to modulate potency and pharmacokinetic properties [2].

Quantitative Differentiation Evidence for N-(Piperidin-4-yl)-1-tosyl-1H-benzo[d]imidazol-2-amine hydrochloride Versus Closest Analogs


Molecular Scaffold Differentiation: Exact Mass Gain vs. Nodinitib-1 for SAR and Library Design

Procurement of this compound is warranted over the parent Nodinitib-1 (CAS 799264-47-4) when the research objective requires a 2-aminobenzimidazole scaffold with a basic secondary amine handle for further derivatization or enhanced aqueous solubility. Nodinitib-1 is a primary amine (MW 287.34 g/mol) , while this target compound introduces an N-(piperidin-4-yl) group, increasing the molecular weight to 406.93 g/mol as the HCl salt (370.47 g/mol free base) . This structural difference is critical: the piperidine ring provides a site for salt formation (HCl salt with calculated enhanced aqueous solubility), a factor frequently cited as a design rationale for improving the developability of benzimidazole-based inhibitors .

NOD1 inhibitor Chemical probe Medicinal chemistry

NOD1 Inhibitory Class Activity: Selection for NOD1 Selectivity Profiling Over Close Benzimidazole Analogs

The 2-aminobenzimidazole class to which this compound belongs has been validated as selective NOD1 inhibitors. The prototypical compound Nodinitib-1 demonstrates potent NOD1 inhibition with an IC50 of 0.56 μM and exhibits 36-fold selectivity for NOD1 over NOD2 in cell-based NF-κB reporter gene assays [1]. While direct NOD1 IC50 data for this specific N-(piperidin-4-yl) derivative is not publicly disclosed, the conserved 1-tosyl-1H-benzo[d]imidazol-2-amine pharmacophore suggests retention of NOD1 binding capability, with the piperidin-4-yl substituent predicted to modulate selectivity and cellular target engagement . This compound therefore represents a rational choice for laboratories seeking to expand the SAR around the NOD1 inhibitor chemotype beyond the commercially saturated parent scaffold.

Innate immunity NF-κB signaling NOD-like receptor

Purity and Physical Form Differentiation for Reproducible in vitro Assay Performance

Commercially, this compound is supplied as a hydrochloride salt with a certified purity of ≥98% (HPLC) , which is a quantitative differentiator from non-salt analogs or generic N-tosyl benzimidazoles synthesized in-house that may suffer from variable purity and free-base instability. The compound's defined storage condition (sealed in dry, 2-8°C) and characterization by MDL number MFCD11215294 ensure lot-to-lot consistency. In contrast, Nodinitib-1 is typically supplied as a free base with purity ≥98% but without the solubility advantages of a pre-formed salt , potentially requiring additional formulation steps for aqueous assays.

Assay development Quality control Chemical biology

Patent Landscape Positioning as a Medicinal Chemistry Building Block

The structural motif of a 2-substituted benzimidazole bearing a piperidine ring is claimed in multiple patent families, most notably as selective melanin-concentrating hormone (MCH) receptor antagonists for obesity and metabolic disorders [1]. The compound's specific N-tosyl-N-piperidin-4-yl substitution pattern is distinct: while the MCH antagonist patents broadly cover 2-(piperidin-4-yl)-benzimidazoles, the combination of the 1-tosyl group and the exocyclic 2-amino linker differentiates this compound from the more common 2-(directly attached)-piperidine regioisomers [2]. This regiospecific arrangement makes the compound a valuable intermediate for synthesizing patent-novel analogs in the MCH, NOD1, or general kinase inhibitor space, where the free secondary amine of the piperidine ring serves as a derivatization handle.

Drug discovery Patent analysis MCH antagonist

Recommended Procurement and Application Scenarios for N-(Piperidin-4-yl)-1-tosyl-1H-benzo[d]imidazol-2-amine hydrochloride


NOD1 Pathway SAR Expansion: Replacing Nodinitib-1 for Novel Analog Synthesis

Research groups actively investigating NOD1 as a therapeutic target for inflammatory bowel disease, asthma, or neuroinflammation who have already characterized Nodinitib-1 should procure this compound to explore the SAR impact of N-alkylation on NOD1 selectivity and cellular activity. The piperidin-4-yl group provides a convenient handle for further functionalization (e.g., amide coupling, sulfonylation, or reductive amination), enabling rapid library generation. The HCl salt form ensures direct solubility in aqueous assay buffers, eliminating DMSO-related cytotoxicity artifacts in THP-1 cell-based pyroptosis assays [1].

Chemical Probe Development: Differentiated Scaffold for Innate Immunity Target Deconvolution

In target deconvolution studies for NLR family proteins, chemical probes with altered physicochemical properties are essential to distinguish on-target pharmacology from scaffold-specific artifacts. This compound, with its increased molecular weight (+83.13 g/mol vs. Nodinitib-1) [1] and distinct hydrogen-bonding capacity due to the piperidine NH, serves as a matched molecular pair to Nodinitib-1. Using both compounds in parallel enables robust structure-activity relationship analysis and off-target profiling, increasing confidence in NOD1-dependent biological conclusions .

Parallel Medicinal Chemistry: Accessing Novel MCH Antagonist or Kinase Inhibitor Chemical Space

Medicinal chemistry teams pursuing MCH receptor antagonists or kinase inhibitors where the core benzimidazole-piperidine motif is established can utilize this compound as a late-stage diversification intermediate. The exocyclic 2-amino linker topology differentiates it from the 2-(piperidin-4-yl)-benzimidazole regioisomers claimed in US Patent 7,511,146 [1], offering a patent-novel vector for lead optimization. The tosyl group at N1 can be selectively cleaved or further functionalized, providing a orthogonal protection strategy for library synthesis not available with the directly attached piperidine regioisomers .

Quote Request

Request a Quote for N-(Piperidin-4-yl)-1-tosyl-1H-benzo[d]imidazol-2-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.